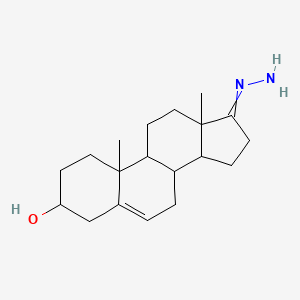
3(c)Micro-hydroxyandrost-5-en-17-hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Androstenone Hydrazone can be synthesized from dehydroepiandrosterone through a reaction involving hydrazine hydrate and barium sulfate in ethanol and water. The reaction is carried out at 20-30°C for 12 hours, followed by crystallization to obtain the product . Another method involves the reaction of appropriate hydrazides with aldehydes or ketones in various organic solvents .
Industrial Production Methods: Industrial production of Androstenone Hydrazone typically follows the synthetic routes mentioned above, with large-scale reactions being optimized for yield and purity. The use of mechanochemical and solid-state melt reactions has also been explored for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Androstenone Hydrazone undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the hydrazone group to other functional groups.
Reduction: Reduction of the hydrazone group to form corresponding amines.
Substitution: Nucleophilic substitution reactions involving the hydrazone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted hydrazones or other derivatives.
Applications De Recherche Scientifique
Androstenone Hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Investigated for its potential antimicrobial and antituberculosis activities.
Industry: Utilized in the production of pharmaceuticals, particularly in the synthesis of abiraterone acetate.
Mécanisme D'action
The mechanism of action of Androstenone Hydrazone involves its interaction with molecular targets and pathways. It acts as a ligand, binding to specific receptors and enzymes, thereby modulating their activity. The compound’s hydrazone group plays a crucial role in its biological activity, facilitating interactions with various biomolecules .
Comparaison Avec Des Composés Similaires
Androstenedione: A precursor to testosterone and estrogens, with similar steroidal structure.
Hydrazone Derivatives: Compounds with hydrazone linkages, such as those derived from salicylaldehyde and vanillin aldehyde.
Uniqueness of Androstenone Hydrazone: Androstenone Hydrazone stands out due to its specific hydrazone linkage to the androstenone structure, which imparts unique biological and chemical properties. Its applications in analytical chemistry and pharmaceutical synthesis further highlight its distinctiveness .
Propriétés
IUPAC Name |
17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c1-18-9-7-13(22)11-12(18)3-4-14-15-5-6-17(21-20)19(15,2)10-8-16(14)18/h3,13-16,22H,4-11,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKFUDDFHUANII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN)CC=C4C3(CCC(C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
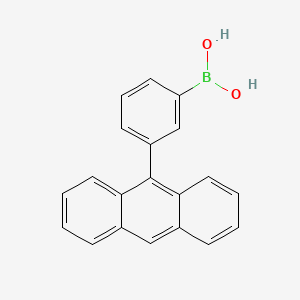
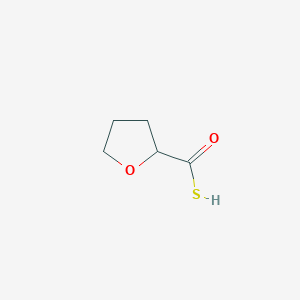
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
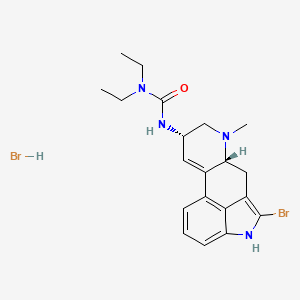
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
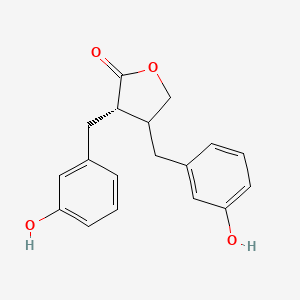
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
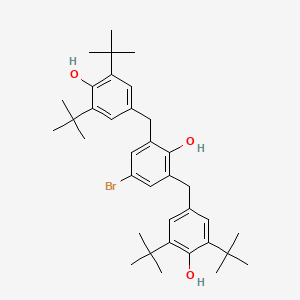

![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
